molecular formula C10H12O3 B3043499 Methyl 3-(1-Hydroxyethyl)benzoate CAS No. 87808-11-5

Methyl 3-(1-Hydroxyethyl)benzoate

Cat. No. B3043499
CAS RN: 87808-11-5
M. Wt: 180.2 g/mol
InChI Key: NYOJUUILPLWPHN-UHFFFAOYSA-N
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Description

Methyl 3-(1-Hydroxyethyl)benzoate, also known as methyl o-hydroxyphenylglycolate, is a chemical compound with the molecular formula C10H12O3. It is a clear colorless to yellow viscous liquid .


Molecular Structure Analysis

The molecular formula of Methyl 3-(1-Hydroxyethyl)benzoate is C10H12O3 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Methyl 3-(1-Hydroxyethyl)benzoate is a clear colorless to yellow viscous liquid . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Methyl benzoate and benzoic acid can be reduced on a Y2O3 catalyst under hydrogen, as studied through an infrared spectroscopic flow reactor. This process is significant in catalysis and chemical synthesis (King & Strojny, 1982).

Corrosion Inhibition

  • Methyl benzoate derivatives, such as methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, have been synthesized and shown to be effective inhibitors against the corrosion of mild steel in acidic environments. These compounds adsorb onto the steel surface, protecting it from corrosion (Arrousse et al., 2021).

Synthesis of Oligonucleotides

  • Methyl benzoates have been used in the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides on solid support. This application is crucial in molecular biology and genomics (Kempe et al., 1982).

Organic Chemistry and Radical Transfer

  • Cyano(ethoxycarbonothioylthio)methyl benzoate, a derivative of methyl benzoate, is an excellent one-carbon radical equivalent used for acyl unit introduction in organic synthesis. This has implications in developing new synthetic methodologies (Bagal et al., 2006).

Green Chemistry Applications

  • In green chemistry, methyl benzoates are involved in hydrolysis and saponification processes under high-temperature conditions. This application is pivotal for environmentally friendly chemical processes (Alemán et al., 1999).

Environmental and Analytical Chemistry

  • Methyl benzoate has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction, demonstrating its role in preconcentrating specific elements for analytical purposes (Kagaya & Yoshimori, 2012).

Hydroxylation Processes

  • The direct hydroxylation of methyl benzoate to methyl salicylate using a novel Pd membrane reactor showcases its application in chemical transformations and pharmaceutical synthesis (Sato et al., 2004).

Photoaffinity Probes

  • Methyl 3-azidomethyl-5-azido-benzoate derivatives have been developed as nonradioactive photoaffinity probes, indicating their use in biochemical and pharmacological research (Klein & Petukhova, 2013).

Insecticidal and Repellent Properties

  • Methyl benzoate and its analogs demonstrate insecticidal and repellent activities, which can be utilized in pest control and agricultural applications (Larson et al., 2021).

Safety and Hazards

While specific safety and hazard information for Methyl 3-(1-Hydroxyethyl)benzoate is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

methyl 3-(1-hydroxyethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJUUILPLWPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-Hydroxyethyl)benzoate

Synthesis routes and methods I

Procedure details

1.09 g (6.15 mmol) of methyl 3-acetylbenzenecarboxylate (Example 59A) were initially charged in 28 ml methanol. 0.77 g (12.29 mmol) of sodium cyanoborohydride was added, and the reaction solution was then adjusted to pH 3 using a few drops of 1N hydrochloric acid and stirred at RT overnight. The reaction solution was evaporated, water was then added and the mixture was extracted three times with ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and evaporated.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

General Procedure EE: Into the EtOH (70 ml) solution of methyl-3-acetylbenzoate (771 mg, 3.98 mmol) was added sodium borohydride (232 mg, 6.09 mmol). The mixture was stirred at rt under an atmosphere of nitrogen for one hour. After that time, the mixture was quenched with saturated NH4Cl followed by water, extracted with EtOAc (3×50 ml). The extracts were washed with water (50 ml), brine (50 ml), dried over MgSO4. After concentrated in vacuo, a beige oil (6269-42, 700 mg) was obtained. It was purified by chromatography on silica gel (25 g) eluting with 20% (200 ml), 30% (200 ml) and 40% EtOAc/hexane (200 ml) to give the title compound as a colorless oil (504 mg, 67% yield). TLC: Rf=0.41 (eluting with 30% EtOAc/hexane). 1H NMR (400 MHz, CDCl3): δ=1.52 (d, J=6.4 Hz, 3H), 1.89 (d, J=4.0 Hz, 1H), 3.92 (s, 3H), 4.93-5.01 (m, 1H), 7.43 (t, J=8.0 Hz, 1H), 7.59 (md, J=8.0 Hz, 1H), 7.95 (td, J=1.6 & 8.0 Hz, 1H), 8.03-8.05 (m, 1H). MS (ES+): m/z 181.19 [MH+]. HPLC: tR=2.51 min (polar—5 min, ZQ3).
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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